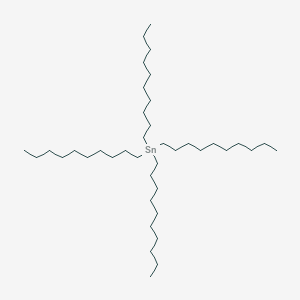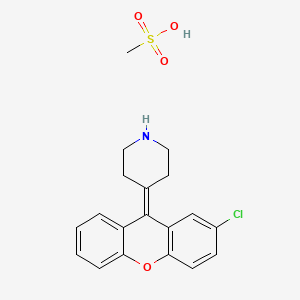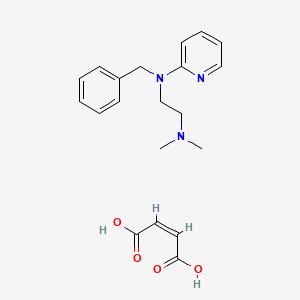
N'-Benzyl-N,N-dimethyl-N'-pyridin-2-ylethylenediammonium maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, a dimethylamino group, and a pyridin-2-yl group attached to an ethylenediamine backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate typically involves the reaction of N,N-dimethylethylenediamine with benzyl chloride and pyridine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting quaternary ammonium salt is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium oxide.
Reduction: Formation of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediamine.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and inhibition of cellular processes. The compound can also interact with enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N’-benzylethylenediamine
- N-Benzyl-N,N-dimethylethylenediamine
- N,N-Dimethyl-N’-pyridin-2-ylethylenediamine
Uniqueness
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate is unique due to the presence of both benzyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
58044-99-8 |
|---|---|
Formule moléculaire |
C20H25N3O4 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H21N3.C4H4O4/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-11H,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
IYBMTVOXRBXURA-BTJKTKAUSA-N |
SMILES isomérique |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Numéros CAS associés |
91-81-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


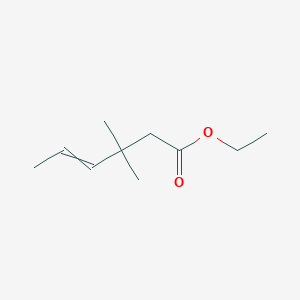
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
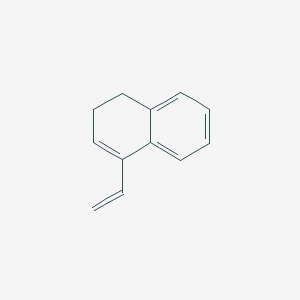

![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

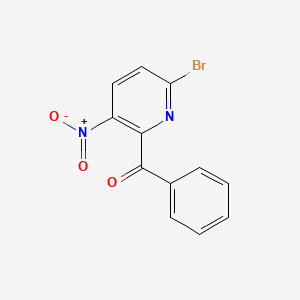

![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)

